Cas no 2034430-35-6 (N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)
N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
- AKOS026688917
- 2034430-35-6
- N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methylthiadiazole-5-carboxamide
- F6472-0025
-
- Inchi: 1S/C14H16N4O2S/c1-9-13(21-17-16-9)14(19)15-10-3-5-11(6-4-10)18-7-12(8-18)20-2/h3-6,12H,7-8H2,1-2H3,(H,15,19)
- InChI Key: ZQTOUQOXYKKIJC-UHFFFAOYSA-N
- SMILES: S1C(=C(C)N=N1)C(NC1C=CC(=CC=1)N1CC(C1)OC)=O
Computed Properties
- Exact Mass: 304.09939694g/mol
- Monoisotopic Mass: 304.09939694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 370
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 95.6Ų
N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6472-0025-2μmol |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide |
2034430-35-6 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
| Life Chemicals | F6472-0025-5μmol |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide |
2034430-35-6 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
| Life Chemicals | F6472-0025-10μmol |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide |
2034430-35-6 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
| Life Chemicals | F6472-0025-20μmol |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide |
2034430-35-6 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
| Life Chemicals | F6472-0025-1mg |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide |
2034430-35-6 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F6472-0025-2mg |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide |
2034430-35-6 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
| Life Chemicals | F6472-0025-3mg |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide |
2034430-35-6 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
| Life Chemicals | F6472-0025-4mg |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide |
2034430-35-6 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
| Life Chemicals | F6472-0025-5mg |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide |
2034430-35-6 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
| Life Chemicals | F6472-0025-10mg |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide |
2034430-35-6 | 90%+ | 10mg |
$79.0 | 2023-07-05 |
N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: A Comprehensive Overview
The compound with CAS No 2034430-35-6, known as N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and potential therapeutic applications. The molecule combines a 1,2,3-thiadiazole ring system with a substituted phenyl group and an azetidine moiety, creating a structure that exhibits intriguing chemical properties.
The 1,2,3-thiadiazole ring system is a heterocyclic structure that is well-known for its stability and reactivity in various chemical reactions. In this compound, the thiadiazole ring is further substituted with a methyl group at the 4-position, which may influence its electronic properties and reactivity. The phenyl group attached to the thiadiazole ring is substituted at the para position with an azetidine moiety. Azetidine is a four-membered ring containing one nitrogen atom, which contributes to the molecule's unique stereochemical properties.
Recent studies have focused on the synthesis and characterization of N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. Researchers have explored various synthetic routes to construct this compound, including nucleophilic substitution reactions and coupling reactions. These studies have highlighted the importance of controlling reaction conditions to achieve high yields and purity of the final product.
The methoxy group attached to the azetidine ring introduces additional electronic effects into the molecule. This substitution pattern may enhance the compound's solubility in organic solvents or improve its bioavailability when used as a drug candidate. The carboxamide group at the 5-position of the thiadiazole ring is another key feature of this compound. Carboxamides are commonly found in pharmaceutical agents due to their ability to form hydrogen bonds and interact with biological targets.
Recent research has also investigated the pharmacological properties of N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. In vitro studies have shown that this compound exhibits potent inhibitory activity against certain enzymes and receptors associated with diseases such as cancer and neurodegenerative disorders. These findings suggest that the compound could be a promising lead for drug development.
The synthesis of this compound involves multiple steps, including the preparation of intermediates such as 4-methylthiadiazoles and substituted phenyl azetidines. Researchers have optimized reaction conditions to ensure high yields and minimize side reactions. For example, coupling reactions between aryl halides and azetidine derivatives have been performed under palladium-catalyzed cross-coupling conditions.
In addition to its potential therapeutic applications, N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has also been studied for its physical properties. Determination of its melting point, solubility in various solvents, and stability under different conditions has provided valuable information for its use in pharmaceutical formulations.
Recent advances in computational chemistry have enabled researchers to model the molecular interactions of this compound with biological targets at an atomic level. These studies have provided insights into how the structural features of N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide contribute to its pharmacological activity.
In conclusion,N-(4-(3-methoxyazetidin-1-y l)phenyl)-4-methyl -1 ,2 ,3 -th iad iazole -5 -carb ox amide represents a significant advancement in medicinal chemistry. Its unique structure and promising pharmacological properties make it a valuable candidate for further research and potential drug development.
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